molecular formula C4H9NO2S2 B2985278 3-Methanesulfonylpropanethioamide CAS No. 1184632-44-7

3-Methanesulfonylpropanethioamide

Cat. No. B2985278
CAS RN: 1184632-44-7
M. Wt: 167.24
InChI Key: NFKCDCQVHFDTFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants used, the conditions required (such as temperature and pressure), and the yield of the reaction .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including bond lengths and angles, hybridization of atomic orbitals, and any notable structural features .


Chemical Reactions Analysis

This would involve a discussion of the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Chemisorption and Surface Chemistry

Studies on the adsorption behavior of short-chain alkanethiols, including compounds similar to 3-Methanesulfonylpropanethioamide, on metal surfaces such as gold, reveal insights into chemisorption mechanisms. For example, research by Rzeznicka et al. (2005) highlights the nondissociative adsorption of methanethiol and propanethiol on Au(111) surfaces, providing a foundation for understanding the surface chemistry of sulfhydryl-containing compounds (Rzeznicka, Lee, Maksymovych, & Yates, 2005).

Biological Turnover and Environmental Impact

Kiene (1991) explored the biological turnover of thiols in anoxic marine sediments, indicating the role of compounds like this compound in sulfur cycling and their environmental impact. This study provides evidence of microbial activity influencing thiol concentrations, suggesting applications in biogeochemistry and environmental science (Kiene, 1991).

Oxidation Reactions and Chemical Transformations

The oxidation of methanethiol to dimethyl disulfide and dimethyl trisulfide in the presence of transition metals and ascorbate, as investigated by Chin and Lindsay (1994), can offer insights into the reactivity and potential chemical applications of sulfhydryl compounds, including those related to this compound (Chin & Lindsay, 1994).

Analytical and Detection Methods

The development of analytical methods for detecting low concentrations of sulfhydryl compounds, as demonstrated by Toda et al. (2014), through a micro gas analysis system for methanethiol, underscores the importance of these compounds in industrial and environmental monitoring (Toda, Kuwahara, Kajiwara, Hirota, & Ohira, 2014).

Mechanism of Action

If the compound has a biological activity, this would involve a discussion of how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact, as well as appropriate safety precautions for handling and disposal .

Future Directions

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properties

IUPAC Name

3-methylsulfonylpropanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S2/c1-9(6,7)3-2-4(5)8/h2-3H2,1H3,(H2,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKCDCQVHFDTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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